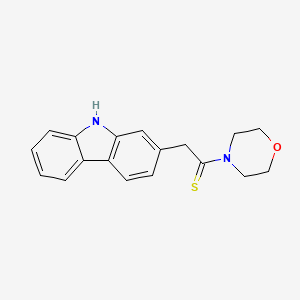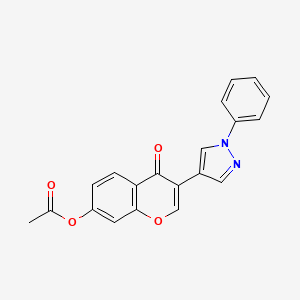![molecular formula C11H19NO3Si B14592344 1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one CAS No. 61334-42-7](/img/structure/B14592344.png)
1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one is a compound that features a pyrrolidin-2-one core with a 3-[(trimethylsilyl)oxy]but-3-enoyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with a trimethylsilyl-protected enoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted pyrrolidin-2-one compounds .
Wissenschaftliche Forschungsanwendungen
1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The enoyl moiety can undergo various transformations, facilitating the formation of new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethylsilyl)-3-buten-2-one
- 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate
- 1-Methoxy-3-(trimethylsilyloxy)butadiene
Uniqueness
1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one core with a trimethylsilyl-protected enoyl group. This structure provides both stability and reactivity, making it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
61334-42-7 |
|---|---|
Molekularformel |
C11H19NO3Si |
Molekulargewicht |
241.36 g/mol |
IUPAC-Name |
1-(3-trimethylsilyloxybut-3-enoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO3Si/c1-9(15-16(2,3)4)8-11(14)12-7-5-6-10(12)13/h1,5-8H2,2-4H3 |
InChI-Schlüssel |
YOTKPYOZGOKYSE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(=C)CC(=O)N1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)
![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)
![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)

![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)
![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)


![N-{4-[Cyano(4-methylphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14592305.png)




